4-(3-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(3-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features a unique structure combining a hydroxyphenyl group, an indole moiety, and a dihydropyrrolo[3,4-c]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the dihydropyrrolo[3,4-c]pyrazole core through cyclization reactions. The hydroxyphenyl group is then introduced via electrophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the dihydropyrrolo[3,4-c]pyrazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and hydroxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4-(3-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-HYDROXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is unique due to its specific combination of functional groups and its dihydropyrrolo[3,4-c]pyrazole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H20N4O2/c1-13-19-20(25-24-13)22(28)26(21(19)14-5-4-6-16(27)11-14)10-9-15-12-23-18-8-3-2-7-17(15)18/h2-8,11-12,21,23,27H,9-10H2,1H3,(H,24,25) |
InChI Key |
YGFZTTNQTJJDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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